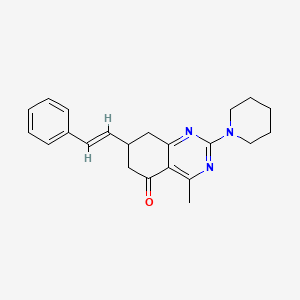

7-((1E)-2-phenylvinyl)-4-methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one

Description

The compound 7-((1E)-2-phenylvinyl)-4-methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one is a quinazolinone derivative featuring a bicyclic core with a ketone group at position 3. Key structural attributes include:

- 4-Methyl group: Enhances steric bulk and may influence binding interactions in biological systems.

- 2-Piperidyl moiety: A six-membered amine ring that could modulate solubility, basicity, and receptor affinity.

Quinazolinones are pharmacologically significant due to their presence in bioactive molecules targeting enzymes (e.g., kinases) or receptors (e.g., GABAA) .

Properties

IUPAC Name |

4-methyl-7-[(E)-2-phenylethenyl]-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-16-21-19(24-22(23-16)25-12-6-3-7-13-25)14-18(15-20(21)26)11-10-17-8-4-2-5-9-17/h2,4-5,8-11,18H,3,6-7,12-15H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOKKNLXLXLNCU-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCCCC3)CC(CC2=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC(=N1)N3CCCCC3)CC(CC2=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((1E)-2-phenylvinyl)-4-methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, followed by the introduction of the piperidyl and phenylvinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-((1E)-2-phenylvinyl)-4-methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

7-((1E)-2-phenylvinyl)-4-methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-((1E)-2-phenylvinyl)-4-methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

- Position 2 Substituents: Piperidyl vs. Piperazinyl derivatives often exhibit enhanced water solubility and CNS penetration . Amino Group: The amino-substituted analog lacks the steric bulk of piperidyl/piperazinyl, which may reduce receptor affinity but improve metabolic stability.

- Position 7 Substituents: (E)-Styryl vs. Phenyl: The conjugated styryl group in the target compound may confer UV absorption properties useful in analytical detection, whereas the phenyl group in offers simpler hydrophobicity.

Physicochemical Properties :

- The target compound’s molecular weight (~359.47 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability. In contrast, ’s higher molecular weight (~422.50 g/mol) may reduce permeability.

- The styryl group’s rigidity could reduce conformational flexibility, impacting target selectivity .

Biological Activity

7-((1E)-2-phenylvinyl)-4-methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 4-methyl-7-[(E)-2-phenylethenyl]-2-piperidin-1-yl-7,8-dihydro-6H-quinazolin-5-one. It has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O |

| Molecular Weight | 349.45 g/mol |

| InChI | InChI=1S/C22H25N3O/c1-16... |

This structural complexity allows it to interact with various biological targets, potentially leading to diverse therapeutic effects.

Antimicrobial Properties

Research indicates that 7-((1E)-2-phenylvinyl)-4-methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent. For instance, in vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. A case study involving human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes involved in crucial cellular processes. The ability to modulate these targets could explain its diverse biological activities.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 7-((1E)-2-phenylvinyl)-4-methyl-2-piperidyl-6,7,8-trihydroquinazolin-5-one against various pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings support the compound's potential as a lead for developing new antimicrobial agents.

Study on Anticancer Effects

A separate investigation focused on the anticancer properties of this compound employed human breast cancer cell lines (MCF-7). The study reported:

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | - |

| 10 µM | 75 | 15 |

| 25 µM | 50 | 35 |

| 50 µM | 20 | 70 |

These results indicate a dose-dependent response in cell viability and apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.